molecular formula C9H6N2O4 B1350973 (1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid CAS No. 36239-69-7

(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid

Cat. No.: B1350973
CAS No.: 36239-69-7
M. Wt: 206.15 g/mol
InChI Key: DPYUWQXDKQQQRE-UHFFFAOYSA-N
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Description

(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid plays a significant role in biochemical reactions. It has been identified as a potent inhibitor of caspases-3, an enzyme involved in the execution phase of cell apoptosis . The compound interacts with the active site of caspases-3, inhibiting its activity and thereby preventing the apoptotic process.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, the inhibition of caspases-3 by this compound leads to reduced apoptosis in cells, which can be beneficial in conditions where cell survival is desired . Moreover, it has been observed to affect cellular metabolism, although the specific metabolic pathways influenced by this compound are still under study .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of caspases-3, inhibiting its enzymatic activity and preventing the cleavage of apoptotic substrates . This inhibition leads to a decrease in apoptosis, promoting cell survival. Additionally, the compound may influence other molecular targets, leading to changes in gene expression and protein activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products and long-term effects on cellular function are still being studied . In vitro studies have shown that the compound maintains its inhibitory activity on caspases-3 over extended periods, suggesting its potential for long-term applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits caspases-3 activity without causing significant toxicity . At higher doses, toxic effects such as reduced locomotor activity and prolonged sedation have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities, contributing to the overall effects of the compound on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with caspases-3 and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid typically involves the condensation of pyridine-3,4-dicarboxylic acid with primary amines. This reaction can be facilitated by microwave irradiation, which has been shown to improve yields and reaction times . Another method involves the reaction of malonthioamides and malonamidines with acetylpyruvate in a one-pot multicomponent protocol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, could be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as tin dust or triethylsilane.

    Nucleophiles: Such as primary amines or alkyl halides.

Major Products

The major products formed from these reactions include various substituted pyrrolo[3,4-c]pyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Chemistry

In chemistry, (1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Biologically, this compound has been studied for its potential to inhibit enzymes such as aldose reductase and nicotinamide phosphoribosyltransferase (NAMPT) . These enzymes are targets for the treatment of diseases like diabetes and cancer.

Medicine

In medicine, derivatives of this compound have shown promise as analgesics, hypnotics, and psychotropics . Additionally, some derivatives have demonstrated HIV-1 suppressing properties .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic properties, such as semiconductors for organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid apart is its dual oxo groups, which confer unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic characteristics .

Properties

IUPAC Name

2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-7(13)4-11-8(14)5-1-2-10-3-6(5)9(11)15/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYUWQXDKQQQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182473
Record name 1,3-Dihydro-1,3-dioxo-2H-pyrrolo[3,4-c]pyridine-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36239-69-7
Record name 1,3-Dihydro-1,3-dioxo-2H-pyrrolo[3,4-c]pyridine-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36239-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1,3-dioxo-2H-pyrrolo[3,4-c]pyridine-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid
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(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid

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